Dimethyl thiophosphate
Overview
Description
Dimethyl thiophosphate is an organophosphorus compound with the molecular formula C₂H₇O₃PSThis compound is of interest due to its various applications in industrial, agricultural, and medicinal chemistry .
Scientific Research Applications
Dimethyl thiophosphate has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.
Industry: This compound is used in the production of pesticides and other industrial chemicals.
Safety and Hazards
Future Directions
Research on thiophosphates, including Dimethyl thiophosphate, is ongoing. For instance, a study has developed a new screening method combining ultrafast liquid chromatography with tandem mass spectrometry (UFLC–MS/MS) to detect six dialkyl phosphates (DAPs), including this compound, in human urine . Another study has found a link between exposure to organophosphate insecticides (OPIs), including this compound, and asthma in US adults . These studies indicate that there’s still much to learn about thiophosphates and their impacts.
Mechanism of Action
Target of Action
Dimethyl thiophosphate primarily targets the Phosphotriesterase enzyme found in Agrobacterium tumefaciens . This enzyme plays a crucial role in the hydrolysis of organophosphate triesters, which are often used as insecticides and nerve gases .
Mode of Action
It is known that the compound interacts with the phosphotriesterase enzyme, potentially affecting its ability to hydrolyze organophosphate triesters .
Biochemical Pathways
One study suggests that a related compound, methamidophos, is first cleaved at the p–n bond to form o,s -dimethyl hydrogen thiophosphate and nh3 . It is possible that this compound may affect similar pathways.
Result of Action
Given its interaction with the phosphotriesterase enzyme, it is likely that the compound could affect the hydrolysis of organophosphate triesters .
Action Environment
It is known that the compound is used as an intermediate in the production of various organophosphorus pesticides , suggesting that its action and stability could be influenced by factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
Dimethyl thiophosphate is known to interact with certain enzymes such as phosphotriesterase in organisms like Agrobacterium tumefaciens
Cellular Effects
Related compounds such as malathion, an organophosphate, have been shown to induce non-cholinergic neuronal cell death in neurodegenerative conditions
Molecular Mechanism
It is known to interact with the enzyme phosphotriesterase , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
Preparation Methods
Dimethyl thiophosphate can be synthesized through several methods. One common synthetic route involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction provides a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . Another method involves the reaction of diethyl phosphite with alkyl halides in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Chemical Reactions Analysis
Dimethyl thiophosphate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphorothioates.
Substitution: The compound can undergo substitution reactions with alkyl halides to form S-alkylation products.
Hydrolysis: It can be hydrolyzed to form phosphonic acids.
Common reagents used in these reactions include alkyl halides, triethylamine, sulfur, and acidic alumina. The major products formed from these reactions are phosphorothioates and phosphonic acids .
Comparison with Similar Compounds
Dimethyl thiophosphate is similar to other thiophosphate diesters, such as:
Zinc dialkyldithiophosphate: Used as an oil additive.
Amifostine: Used in cancer chemotherapy.
Chlorpyrifos: A popular insecticide.
What sets this compound apart is its unique combination of properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
hydroxy-dimethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJJVKAEQGGYHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23754-87-2 (hydrochloride salt), 28523-79-7 (potassium salt), 40633-14-5 (ammonium salt) | |
Record name | O,O-Dimethyl phosphorothionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10858736 | |
Record name | O,O-Dimethylthiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-38-5, 59401-04-6 | |
Record name | Dimethyl phosphorothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1112-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O,O-Dimethyl phosphorothionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorothioic acid, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059401046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O,O-Dimethylthiophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O-DIMETHYL THIOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM8HRE9WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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